molecular formula C22H34N4O4 B15336301 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine

1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine

Cat. No.: B15336301
M. Wt: 418.5 g/mol
InChI Key: NOKCFFVLDPNFHX-UHFFFAOYSA-N
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Description

1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a nitrobenzyl group and a Boc-protected piperidylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

    Coupling Reactions: Use of coupling agents like HATU or EDC in the presence of a base.

Major Products:

    Reduction of Nitro Group: 1-[(1-Boc-4-piperidyl)methyl]-4-(4-aminobenzyl)piperazine.

    Boc Deprotection: 1-[(4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine.

Scientific Research Applications

1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the effects of piperazine derivatives on biological systems.

Mechanism of Action

The mechanism of action of 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine is not well-documented. its structure suggests that it may interact with biological targets through its piperazine and nitrobenzyl moieties. The Boc group provides stability and can be removed to reveal the active amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine is unique due to its combination of a Boc-protected piperidyl group and a nitrobenzyl group, which provides a versatile scaffold for further chemical modifications and potential biological activity.

Properties

Molecular Formula

C22H34N4O4

Molecular Weight

418.5 g/mol

IUPAC Name

tert-butyl 4-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H34N4O4/c1-22(2,3)30-21(27)25-10-8-19(9-11-25)17-24-14-12-23(13-15-24)16-18-4-6-20(7-5-18)26(28)29/h4-7,19H,8-17H2,1-3H3

InChI Key

NOKCFFVLDPNFHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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